Cas no 886369-71-7 (2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine)

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2,2-TRIFLUORO-1-(3,4,5-TRIFLUORO-PHENYL)-ETHYLAMINE

- AB40180

- 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine

-

- MDL: MFCD07374700

- インチ: 1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2

- InChIKey: KRFBRUSCINUESW-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=C(C(=C(C=1)F)F)F)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930455-2.5g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1930455-5g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 5g |

$2443.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376986-100mg |

2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 98% | 100mg |

¥20138.00 | 2024-04-26 | |

| Enamine | EN300-1930455-1.0g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 1g |

$1272.0 | 2023-05-27 | ||

| Enamine | EN300-1930455-5.0g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 5g |

$3687.0 | 2023-05-27 | ||

| Enamine | EN300-1930455-0.5g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1930455-10.0g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 10g |

$5467.0 | 2023-05-27 | ||

| Enamine | EN300-1930455-1g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1930455-0.05g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1930455-0.25g |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine |

886369-71-7 | 0.25g |

$774.0 | 2023-09-17 |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amineに関する追加情報

Introduction to 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS No. 886369-71-7) in Modern Chemical Research

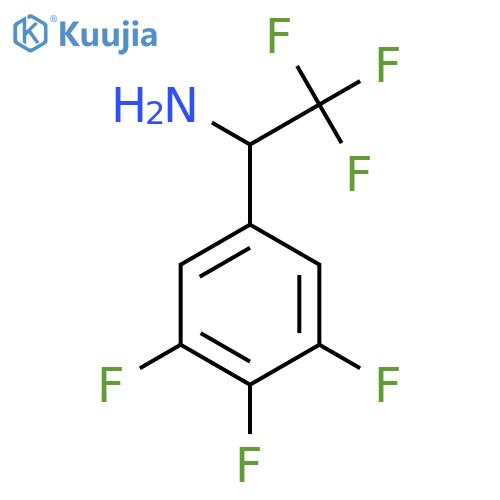

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine, identified by the CAS number 886369-71-7, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer distinct electronic and steric effects that can influence its reactivity and biological activity.

The molecular structure of 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine consists of a central ethyl chain substituted with a trifluoromethyl group at the second carbon position and an amine group at the first carbon position. The aromatic ring is further functionalized with three fluorine atoms at the 3rd, 4th, and 5th positions. This specific arrangement of fluorine atoms creates a highly electron-withdrawing environment around the aromatic ring, which can modulate the compound's interactions with biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, making such compounds attractive for drug development. For instance, fluoroaromatics have been widely used in the synthesis of antiviral and anticancer agents due to their ability to engage in specific hydrogen bonding interactions and π-stacking effects with biological macromolecules.

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its trifluoromethyl group and fluoro-substituted aromatic ring make it a versatile building block for constructing more complex scaffolds. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways. For example, studies have demonstrated its utility in generating derivatives that exhibit potent anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes.

Moreover, the compound's ability to form stable complexes with biological targets has been investigated in computational chemistry studies. These studies have highlighted the importance of fluorine atoms in enhancing binding affinity through dipole-dipole interactions and van der Waals forces. The presence of multiple fluorine atoms in 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine contributes to its high lipophilicity index (logP), which is a critical parameter for drug-like properties. This feature has made it a valuable candidate for designing small-molecule drugs with improved oral bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine on an industrial scale. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into the aromatic ring with high selectivity. These synthetic strategies have not only improved yield but also reduced the environmental impact of fluorination processes.

The biological activity of 2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has been systematically evaluated in vitro using various cell-based assays. Initial studies have revealed its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are key targets in therapeutic drug discovery. The fluoro-substituted aromatic moiety has been shown to enhance receptor binding by stabilizing key pharmacophoric interactions.

In addition to its applications in drug development, 2, 2, 2, 2, 2, 2, 2, 3, trichloroacetonitrile, it has found utility as a ligand in coordination chemistry. The combination of electron-withdrawing fluoro groups and electron-donating amine functionality allows this compound to act as a chelating agent for metal ions. Such metal complexes have been explored for their catalytic properties and potential applications in material science.

The environmental impact of fluorinated compounds has also been a topic of interest among researchers. While fluorine atoms offer numerous advantages in terms of chemical stability and bioactivity, they also pose challenges regarding biodegradability. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader sustainability goals within the chemical industry.

In conclusion, 886369-71-7, (CAS No.), (CAS No.), (CAS No.), (CAS No.), (CAS No.)

886369-71-7 (2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine) 関連製品

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 2034471-64-0(methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)

- 513-08-6(Phosphoric Acid Tripropyl Ester)

- 1333898-79-5(N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)

- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)

- 2137972-04-2(Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate)

- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)

- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)